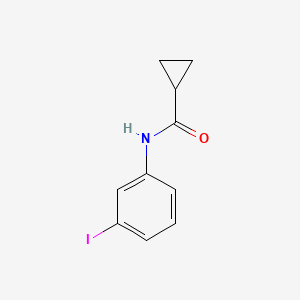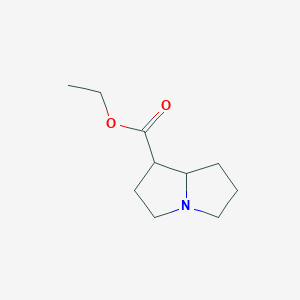
ethyl hexahydro-1H-pyrrolizine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl hexahydro-1H-pyrrolizine-1-carboxylate is a chemical compound that belongs to the class of pyrrolizidine derivatives These compounds are known for their diverse biological activities and are often found in natural products, particularly alkaloids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of hexahydro-pyrrolizine-1-carboxylic acid ethyl ester can be achieved through several methods. One common approach involves the cyclization of pyrrolidine derivatives. For instance, the Dieckmann reaction can be used to obtain tetrahydro-1H-pyrrolizine-1,3(2H)-dione from pyrrolidine . Another method involves the cyclization of acyclic precursors, which can be divided into two major groups: synthesis from pyrrolidine derivatives and cyclization of acyclic precursors .
Industrial Production Methods: Industrial production of hexahydro-pyrrolizine-1-carboxylic acid ethyl ester typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production may vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions: ethyl hexahydro-1H-pyrrolizine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of hexahydro-pyrrolizine-1-carboxylic acid ethyl ester include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products: The major products formed from the reactions of hexahydro-pyrrolizine-1-carboxylic acid ethyl ester depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Aplicaciones Científicas De Investigación
ethyl hexahydro-1H-pyrrolizine-1-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a glycosidase inhibitor, which can be useful in the treatment of various diseases . In medicine, hexahydro-pyrrolizine-1-carboxylic acid ethyl ester is investigated for its potential therapeutic effects, including its ability to inhibit certain enzymes and pathways involved in disease progression.
Mecanismo De Acción
The mechanism of action of hexahydro-pyrrolizine-1-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. For example, as a glycosidase inhibitor, it can bind to the active site of glycosidase enzymes, preventing them from catalyzing the hydrolysis of glycosidic bonds . This inhibition can lead to various biological effects, including the modulation of glycoprotein processing and the inhibition of viral replication.
Comparación Con Compuestos Similares
ethyl hexahydro-1H-pyrrolizine-1-carboxylate can be compared with other pyrrolizidine derivatives, such as 1H-pyrrolizine-1-carboxylic acid, hexahydro-, methyl ester . While both compounds share a similar core structure, their unique substituents and functional groups can lead to different biological activities and applications. The uniqueness of hexahydro-pyrrolizine-1-carboxylic acid ethyl ester lies in its specific ester group, which can influence its solubility, reactivity, and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its diverse chemical reactions, wide range of applications, and unique mechanism of action make it a valuable subject of study for researchers in chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C10H17NO2 |
|---|---|
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
ethyl 2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-2-13-10(12)8-5-7-11-6-3-4-9(8)11/h8-9H,2-7H2,1H3 |
Clave InChI |
FBZMBOHWVBVEDR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CCN2C1CCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
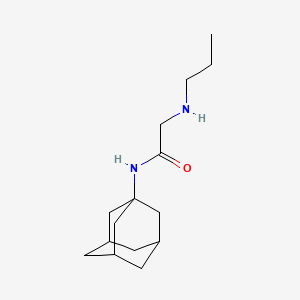
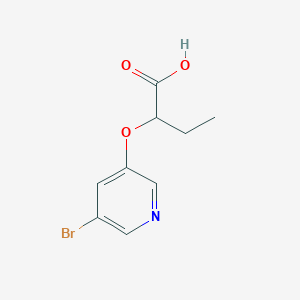
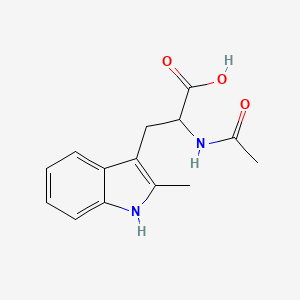
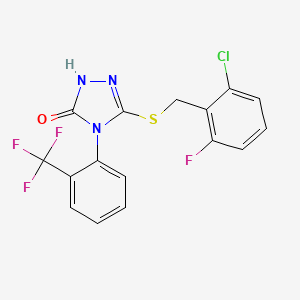
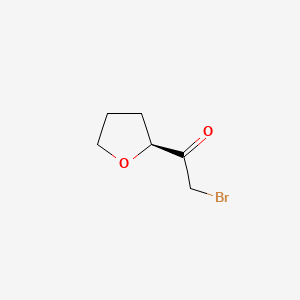
![[2,3'-Bipyridin]-2'(1'H)-one](/img/structure/B8559776.png)
![(6-Fluoro-benzo[1,3]dioxol-5-yl)-acetonitrile](/img/structure/B8559777.png)

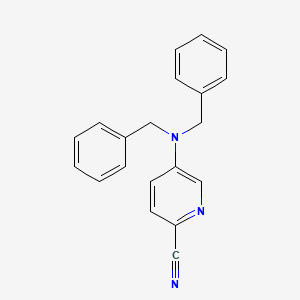
![8-Chloromethyl-10H-pyrazino[2,3-b][1,4]benzothiazine](/img/structure/B8559814.png)
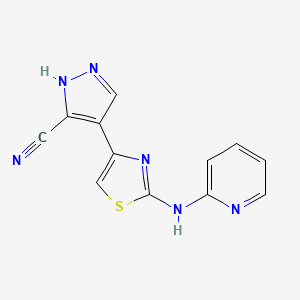
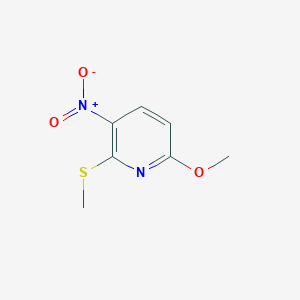
![[4-[2-(cyclopropylmethoxy)ethyl]phenyl]methanol](/img/structure/B8559833.png)
